4-[6-(2-methoxyphenoxy)hexyl]morpholine
Description
Properties
IUPAC Name |
4-[6-(2-methoxyphenoxy)hexyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-19-16-8-4-5-9-17(16)21-13-7-3-2-6-10-18-11-14-20-15-12-18/h4-5,8-9H,2-3,6-7,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAHNWSQYOEOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395549 | |
| Record name | 4-[6-(2-methoxyphenoxy)hexyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5363-41-7 | |
| Record name | 4-[6-(2-methoxyphenoxy)hexyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2-methoxyphenoxy)hexyl]morpholine typically involves the following steps:
Preparation of 6-(2-methoxyphenoxy)hexanol: This intermediate can be synthesized by reacting 2-methoxyphenol with 6-bromohexanol in the presence of a base such as potassium carbonate.
Formation of this compound: The intermediate 6-(2-methoxyphenoxy)hexanol is then reacted with morpholine under reflux conditions in the presence of a dehydrating agent like toluene to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[6-(2-methoxyphenoxy)hexyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the hexyl chain, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across various scientific domains:
Chemistry
- Building Block for Organic Synthesis : It serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry.
Biology
- Ligand in Receptor Binding Studies : Research indicates that 4-[6-(2-methoxyphenoxy)hexyl]morpholine may act as a ligand for specific receptors, enabling studies on receptor-ligand interactions and their biological implications.
Medicine
- Therapeutic Potential : Preliminary studies suggest that this compound may modulate neurotransmitter systems, indicating potential therapeutic effects in neurological disorders. Its interaction with various molecular targets could lead to innovative treatments.
Industry
- Development of Specialty Chemicals : The compound is utilized in creating specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.
Uniqueness
The presence of the methoxy group in this compound enhances its chemical reactivity and biological activity, distinguishing it from similar compounds.
Case Studies and Research Findings
While specific case studies were not detailed in the search results, ongoing research projects focus on:
- Neuropharmacology Studies : Investigating its effects on neurotransmitter systems.
- Synthetic Methodologies : Developing new synthetic routes that optimize yield and purity.
- Material Science Applications : Exploring its use in developing advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[6-(2-methoxyphenoxy)hexyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Examples :
- PMHMA (6-[4-(4-Methoxyphenylazo)phenoxy]hexyl methacrylate): A methoxy-substituted azobenzene polymer synthesized via RAFT polymerization. Exhibits photoresponsive behavior and self-assembly in solution, with applications in light-sensitive nanomaterials .
- PNPHVT (Poly(E)-4-(6-(4-(4-Nitrostyryl)phenoxy)hexyl)-2-vinylthiophene): A nitro-substituted copolymer with a UV absorption peak at 585 nm and an optical band gap of 1.79 eV, highlighting the electronic effects of nitro groups compared to methoxy substituents .
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. What are the established synthetic routes for 4-[6-(2-methoxyphenoxy)hexyl]morpholine, and what reaction conditions optimize yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of morpholine with a halogenated precursor (e.g., 6-(2-methoxyphenoxy)hexyl bromide) under basic conditions (e.g., NaOH in ethanol) is common. Optimizing temperature (60–80°C) and solvent polarity (e.g., DMF for high-boiling conditions) enhances reaction efficiency. Characterization via H/C NMR and HPLC confirms purity (>95%) .
Q. How is the compound characterized for structural confirmation, and what analytical discrepancies might arise?
Key techniques include:
- NMR : Verify morpholine ring protons (δ 2.4–3.8 ppm) and methoxy group (δ ~3.7 ppm). Discrepancies in integration ratios may indicate incomplete substitution or side products.
- Mass Spectrometry : ESI-MS confirms molecular ion ([M+H]) at m/z 308.2. Fragmentation patterns distinguish regioisomers.
- HPLC : Retention time consistency vs. reference standards. Overlapping peaks may suggest residual solvents or diastereomers .
Q. What are the compound’s physicochemical properties critical for solubility and formulation studies?
- LogP : Predicted ~3.1 (via ChemDraw), indicating moderate lipophilicity. Adjust solvents (e.g., DMSO for stock solutions; PBS for in vitro assays).
- pKa : Morpholine nitrogen (pKa ~6.5) influences protonation state in physiological pH.
- Thermal Stability : TGA/DSC shows decomposition >200°C, suggesting room-temperature storage stability .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reaction pathways and regioselectivity in derivative synthesis?
Density Functional Theory (DFT) calculates transition-state energies to identify favorable pathways. For example, modeling nucleophilic attack on hexyl-chain intermediates reveals steric hindrance at specific positions, guiding regioselective modifications. Solvent effects (e.g., PCM models) refine activation energy predictions .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?
- Docking vs. Assay Mismatches : Re-evaluate protein flexibility (e.g., molecular dynamics simulations) or test alternative binding conformers.
- Metabolic Stability Discrepancies : Combine hepatic microsome assays with LC-MS metabolite profiling to identify unexpected degradation pathways. Cross-validation with structural analogs (e.g., fluorinated phenoxy derivatives) clarifies structure-activity relationships .
Q. How do reaction parameters (catalyst, solvent) influence enantiomeric purity in asymmetric synthesis?
Chiral catalysts (e.g., BINAP-metal complexes) induce enantioselectivity. Polar solvents (e.g., acetonitrile) stabilize transition states, improving enantiomeric excess (ee) from <50% to >80%. Monitor via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. What experimental design frameworks optimize multi-step synthesis while minimizing side reactions?
Use Design of Experiments (DoE) to screen variables:
- Factorial Design : Vary temperature, catalyst loading, and solvent ratio to identify interactions.
- Response Surface Methodology : Maximize yield while minimizing impurities (e.g., ANOVA validates model significance). Case studies show 20–30% yield improvement vs. one-factor-at-a-time approaches .
Methodological Challenges & Solutions
Q. How to address low reproducibility in biological assays involving this compound?
- Standardize Assay Conditions : Pre-equilibrate compounds in assay buffer (e.g., 1 hr at 37°C) to prevent precipitation.
- Batch Variability : Use QC-certified reference materials (e.g., ≥98% purity by HPLC) and include internal controls (e.g., known agonists/antagonists) .
Q. What advanced spectroscopic techniques resolve ambiguous structural assignments?
- 2D NMR (COSY, NOESY) : Correlate proton-proton interactions to confirm hexyl chain conformation.
- X-ray Crystallography : Resolve absolute configuration; compare with predicted crystal packing (Mercury software).
- IR Spectroscopy : Validate ether (C-O-C) and morpholine ring vibrations (1100–1250 cm) .
Q. How to integrate high-throughput screening (HTS) with mechanistic studies for target validation?
- HTS Workflow : Use 384-well plates to screen 10,000+ analogs; prioritize hits with IC <1 μM.
- Mechanistic Follow-Up : CRISPR-Cas9 knockout of putative targets validates on-/off-target effects.
- Data Integration : Machine learning (e.g., Random Forest) links structural features to activity cliffs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
